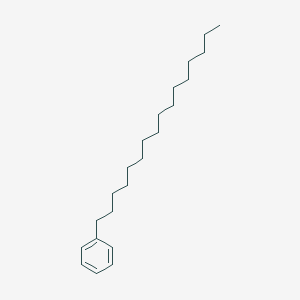

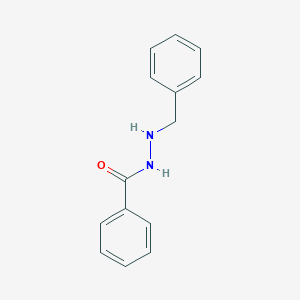

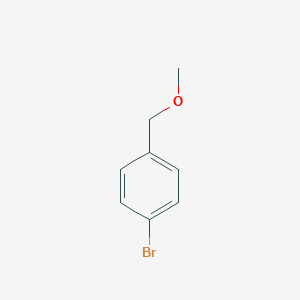

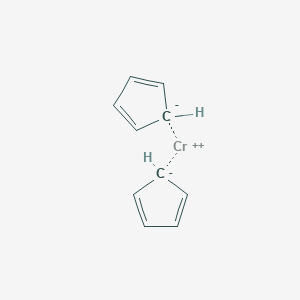

![molecular formula C9H11ClO2 B072105 2-[(4-Chlorobenzyl)oxy]-1-ethanol CAS No. 1200-15-3](/img/structure/B72105.png)

2-[(4-Chlorobenzyl)oxy]-1-ethanol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including esterification, reduction, and condensation processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification and reduction, achieving a yield of over 95% under optimized conditions (Yang Lirong, 2007). Another synthesis route involved the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, reaching an 88.5% yield (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques, including X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. For example, the crystal structure of a molecular complex of 3-[1-(4-nitrophenyl)-3-oxobutyl]-4-hydroxychromen-2-one with ethanol was investigated, revealing hydrogen bonding interactions that form infinite chains in the crystal (A. Kochetov, L. G. Kuz’mina, 2007).

Chemical Reactions and Properties

Chemical reactions involving 2-[(4-Chlorobenzyl)oxy]-1-ethanol and related compounds often include oxidation, hydroxylation, and enzymatic processes. For instance, chloroperoxidase catalyzed the oxidation of p-methylanisole and p-ethylanisole to their corresponding alcohols, showing substrate specificity and reaction mechanisms akin to cytochrome P450 (V. P. Miller, R. Tschirret-Guth, P. Ortiz de Montellano, 1995).

Wissenschaftliche Forschungsanwendungen

Application in Liquid Crystals

- Summary of Application : CODA, a compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, has been synthesized and studied for its liquid crystalline properties . Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals, which makes them useful in a variety of applications, especially in display technology.

- Methods of Application/Experimental Procedures : The compound was synthesized using the Williamson method . The structure and thermal behavior of CODA were investigated by means of nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

- Results/Outcomes : The study found that CODA exhibited liquid crystalline properties in certain temperature ranges . The thermophysical parameters were determined through heating-cooling cycles .

Application in Organic Synthesis

- Summary of Application : The synthesis of polysubstituted benzenes is a common application in organic chemistry . A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol” could potentially be used in such syntheses.

- Methods of Application/Experimental Procedures : The synthesis of polysubstituted benzenes often involves multiple steps, including the introduction of various substituents through reactions such as bromination, alkylation, and nitration .

- Results/Outcomes : The synthesis of polysubstituted benzenes can result in complex molecules with a variety of properties, depending on the substituents introduced .

Application in Material Production

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE”, is available for purchase from chemical suppliers . This suggests that it may be used in the production of various materials.

- Methods of Application/Experimental Procedures : The specific methods of application would depend on the material being produced .

- Results/Outcomes : The outcomes would also depend on the specific application .

Application in Dye Synthesis

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene (CODA)”, has been synthesized using the Williamson method . This compound exhibits liquid crystalline properties, which could be useful in non-linear optics applications or for dye lasers .

- Methods of Application/Experimental Procedures : The synthesis involved the condensation of 4-chloromethyl chlorobenzene with sodium salts of 4-(phenylazo)phenols . The structure and thermal behavior of CODA were investigated using various techniques such as nuclear magnetic resonance, X-ray diffraction, differential scanning calorimetry, and light polarized optical microscopy .

- Results/Outcomes : The study found that CODA exhibited liquid crystalline properties in certain temperature ranges . The thermophysical parameters were determined through heating-cooling cycles .

Application in Material Production

- Summary of Application : A compound similar to “2-[(4-Chlorobenzyl)oxy]-1-ethanol”, known as “4-[(E)-({2-[(4-CHLOROBENZYL)OXY]BENZOYL}HYDRAZONO)METHYL]-2-ETHOXYPHENYL 4-ETHOXYBENZOATE”, is available for purchase from chemical suppliers . This suggests that it may be used in the production of various materials.

- Methods of Application/Experimental Procedures : The specific methods of application would depend on the material being produced .

- Results/Outcomes : The outcomes would also depend on the specific application .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKQPDIBDYVUIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COCCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377131 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorobenzyl)oxy]-1-ethanol | |

CAS RN |

1200-15-3 | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Chlorophenyl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.